CSNK2A Inhibitor SAR: C4-Amino Substitution Preserves In-Cell Target Engagement vs. C4-Unsubstituted Analog
In a systematic SAR study of pyridylmethyl analogs as CSNK2A (casein kinase 2 alpha) inhibitors, the compound series incorporating the 4-amino-2-(aminomethyl)pyridine scaffold (represented by compound 4o) demonstrated in-cell target engagement with an IC50 of 6.0 µM in the NanoBRET assay, compared to 14.0 µM for the unsubstituted pyridylmethyl analog (compound 4p) [1]. The presence of the 4-amino group, a defining structural feature of CAS 1000512-47-9, confers a 2.3-fold improvement in cellular potency relative to the pyridine analog lacking this substituent. Both compounds were evaluated under identical assay conditions: NanoBRET in-cell target engagement format measuring CSNK2A inhibition [1].
| Evidence Dimension | CSNK2A in-cell target engagement (NanoBRET IC50) |
|---|---|
| Target Compound Data | 6.0 µM (Compound 4o, containing 4-amino-2-(aminomethyl)pyridine scaffold) |
| Comparator Or Baseline | 14.0 µM (Compound 4p, unsubstituted pyridylmethyl analog lacking the 4-amino group) |
| Quantified Difference | 2.3-fold improvement in cellular potency (ΔIC50 = 8.0 µM) |
| Conditions | NanoBRET in-cell target engagement assay, CSNK2A inhibition, as reported in Table 3 of Pharmaceuticals (Basel) 2024 |
Why This Matters
The 4-amino substituent, present in CAS 1000512-47-9, is directly linked to measurable gains in cellular target engagement potency for CSNK2A inhibitors, providing a data-driven rationale for selecting this specific building block over unsubstituted pyridine scaffolds in kinase inhibitor library synthesis.
- [1] Pharmaceuticals (Basel). 2024 Feb 27;17(3):306. Table 3. Pyridylmethyl analogs. Compound 4o (containing 4-amino-2-(aminomethyl)pyridine scaffold): CSNK2A IC50 = 6.0 µM, Aqueous Solubility = 200 µM. Compound 4p (unsubstituted pyridylmethyl analog): CSNK2A IC50 = 14.0 µM, Aqueous Solubility = 200 µM. In-cell target engagement by NanoBRET assay. View Source
